(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid
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Overview
Description
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the deprotection of the Boc group under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetic acid
- 4-[(2-Methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Uniqueness
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is unique due to its combination of aromatic and aliphatic components, which provides it with distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities and applications in pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety, which together contribute to its unique chemical properties. The following sections detail its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₆H₂₃NO₅
- Molecular Weight : 309.36 g/mol
The synthesis of this compound typically involves several organic chemistry techniques, including the protection of amines and subsequent reactions to form the desired amino acid structure. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further chemical modifications and peptide synthesis.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate. The following subsections summarize key findings related to its biological interactions.
Binding Affinity and Mechanisms
Preliminary studies indicate that this compound may exhibit unique binding characteristics due to modifications on the phenyl ring. Investigations into its binding affinity with various receptors or enzymes are essential for understanding its pharmacological effects. Similar compounds have shown that structural modifications can significantly alter interaction profiles, suggesting that this compound may also possess unique pharmacodynamics.
Case Studies and Research Findings
Data Table: Biological Activity Comparison
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRSIRFPJAVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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